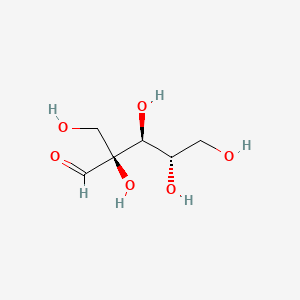
L-Hamamelose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Hamamelose plays a very important role as a chiral building block in synthesizing a wide variety of enantiopure compounds.
Aplicaciones Científicas De Investigación
Biosynthesis and Metabolism
L-Hamamelose is involved in biosynthetic pathways in plants. It has been found in leaves of Phaseolus vulgaris L., where it is converted into 2-carboxy-D-arabinitol and 2-carboxy-D-arabinitol 1-phosphate, suggesting a role in plant metabolism (Andralojc et al., 1996).
Studies on the catabolism of D-hamamelose by Kluyvera citrophila, a microorganism, indicate that hamamelose undergoes a degradation process leading to various end products like lactate and succinate, highlighting its metabolic significance in certain biological systems (Thanbichler & Beck, 1974).
Research has shown the synthesis of hamamelose-diphosphate by isolated spinach chloroplasts, suggesting the role of hamamelose in plant physiological processes (Beck, Stransky, & Fürbringer, 1971).
Chemical Synthesis and Applications
An efficient synthetic route for L-hamamelose has been developed, which is critical for its application as a chiral building block in synthesizing various enantiopure compounds (Kim et al., 2009).
The discovery of a RuBisCO-like Protein functioning as an oxygenase in the d-Hamamelose pathway highlights the potential application of hamamelose in biochemical research and synthetic biology (Kim, Lim, & Lee, 2018).
Medical and Pharmacological Research
Hamamelitannin, derived from hamamelose, shows protective activity against cell damage in murine skin fibroblasts induced by UVB irradiation, suggesting its potential in dermatological applications (Masaki, Atsumi, & Sakurai, 1995).
Hamamelitannin has also been identified as a potential suppressor of staphylococcal infections, demonstrating its role in addressing antibiotic resistance (Kiran et al., 2008).
Propiedades
Número CAS |
4096-61-1 |
|---|---|
Nombre del producto |
L-Hamamelose |
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.15 |
Nombre IUPAC |
(2S,3S,4S)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal |
InChI |
InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m0/s1 |
Clave InChI |
ZGVNGXVNRCEBDS-ZLUOBGJFSA-N |
SMILES |
O=C[C@@]([C@H]([C@H](CO)O)O)(CO)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
L-Hamamelose; Hamamelose L-form [MI]; L-Ribose, 2-C-(hydroxymethyl)-; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




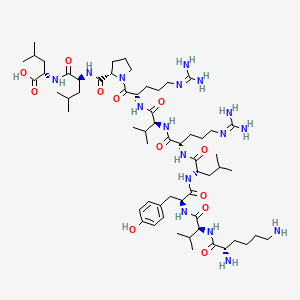
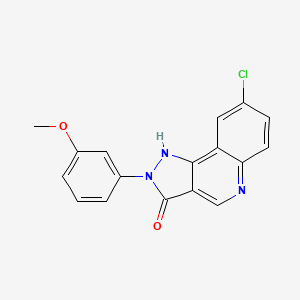
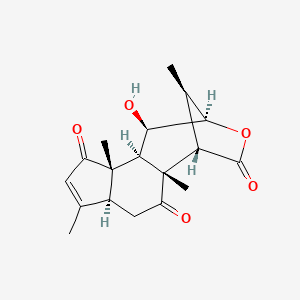
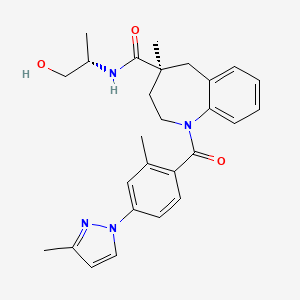
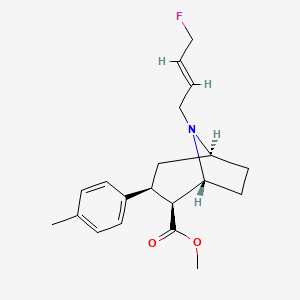
![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)
![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)